

Evaluating the Therapeutic Index of 2-Morpholinoisonicotinic Acid: A Comparative Guide

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Compound of Interest

Compound Name: **2-Morpholinoisonicotinic acid**

Cat. No.: **B1272031**

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For the attention of: Researchers, scientists, and drug development professionals.

This guide is intended to provide a framework for evaluating the therapeutic index of **2-Morpholinoisonicotinic acid**. The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. A higher TI indicates a wider margin of safety for a drug.

Disclaimer: As of the latest literature review, specific preclinical or clinical data on the therapeutic index, median effective dose (ED50), or median lethal dose (LD50) of **2-Morpholinoisonicotinic acid** is not publicly available. The following guide is a template that outlines the necessary data and experimental methodologies for such an evaluation. For illustrative purposes, this guide uses publicly available data for the well-characterized nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen, as a comparator.

Isonicotinic acid derivatives have been investigated for their anti-inflammatory properties. Given this context, Ibuprofen serves as a relevant benchmark for comparison. Researchers with access to proprietary data on **2-Morpholinoisonicotinic acid** can insert their findings into the structured tables and analyses provided.

Quantitative Comparison of Therapeutic Index

The therapeutic index is classically determined by the ratio of the LD50 to the ED50. The LD50 is the dose of a substance that is lethal to 50% of a test population, while the ED50 is the dose that produces a therapeutic effect in 50% of the population.

Compound	Animal Model	Route of Administration	ED50 (Effective Dose)	LD50 (Lethal Dose)	Calculated Therapeutic Index (LD50/ED50)
2-Morpholinoisonicotinic acid	Data not available	Data not available	Data not available	Data not available	Data not available
Ibuprofen (Comparator)	Mouse (for ED50), Rat (for LD50)	Oral	82.2 mg/kg [1] (analgesic effect)	636 mg/kg [2] [3]	~7.7

Note: The ED50 and LD50 values can vary depending on the animal model, the specific therapeutic or toxic endpoint measured, and the route of administration. For a direct comparison, it is crucial that the experimental conditions for **2-Morpholinoisonicotinic acid** and the comparator are as similar as possible.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and comparable data. Below are outlines of the key experiments required to determine the therapeutic index.

Determination of Median Effective Dose (ED50)

The ED50 for an anti-inflammatory agent is often determined using an in vivo model of inflammation.

Protocol: Carrageenan-Induced Paw Edema in Rats

- Animal Model: Healthy adult Wistar or Sprague-Dawley rats of a specific weight range.

- Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum of one week.
- Grouping: Animals are randomly assigned to several groups (e.g., control, vehicle, reference standard like Ibuprofen, and multiple dose levels of the test compound, **2-Morpholinoisonicotinic acid**).
- Administration: The test compound, reference, or vehicle is administered orally or via the desired route.
- Induction of Inflammation: After a set period (e.g., 60 minutes), a sub-plantar injection of a phlogistic agent (e.g., 0.1 ml of 1% carrageenan suspension in saline) is administered into the hind paw of each rat.
- Measurement: The paw volume is measured at baseline and at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
- Calculation: The percentage inhibition of edema is calculated for each group relative to the vehicle control group. The ED50 is then determined by plotting a dose-response curve of the percentage inhibition against the log of the dose.

Determination of Median Lethal Dose (LD50)

The LD50 is a measure of acute toxicity. Modern methods aim to reduce the number of animals required.

Protocol: Up-and-Down Procedure (UDP) - OECD Guideline 425

- Animal Model: Typically, female rats or mice are used as they are often slightly more sensitive.
- Acclimatization and Fasting: Animals are acclimatized, and food is withheld overnight before dosing.
- Dosing: A single animal is dosed at a step below the best preliminary estimate of the LD50.
- Observation: The animal is observed for signs of toxicity and mortality over a period of up to 14 days.

- Sequential Dosing:
 - If the animal survives, the next animal is dosed at a higher step.
 - If the animal dies, the next animal is dosed at a lower step.
- Stopping Criteria: Dosing is stopped after a set number of reversals (when an animal survives after the previous one died, or vice versa) have occurred.
- Calculation: The LD50 is calculated from the pattern of outcomes using a maximum likelihood method. This method provides a point estimate of the LD50 and a confidence interval.

Visualizing Experimental Workflows and Pathways

Diagrams are provided to illustrate the logical flow of experiments and the potential mechanism of action.

Efficacy Assessment (ED50)

Dose-Response Study Design

Animal Grouping & Dosing

Induce Inflammation
(e.g., Carrageenan)

Measure Paw Edema

Calculate ED50

Toxicity Assessment (LD50)

Acute Toxicity Study Design
(e.g., OECD 425)

Sequential Single Animal Dosing

Observe for Toxicity/Mortality

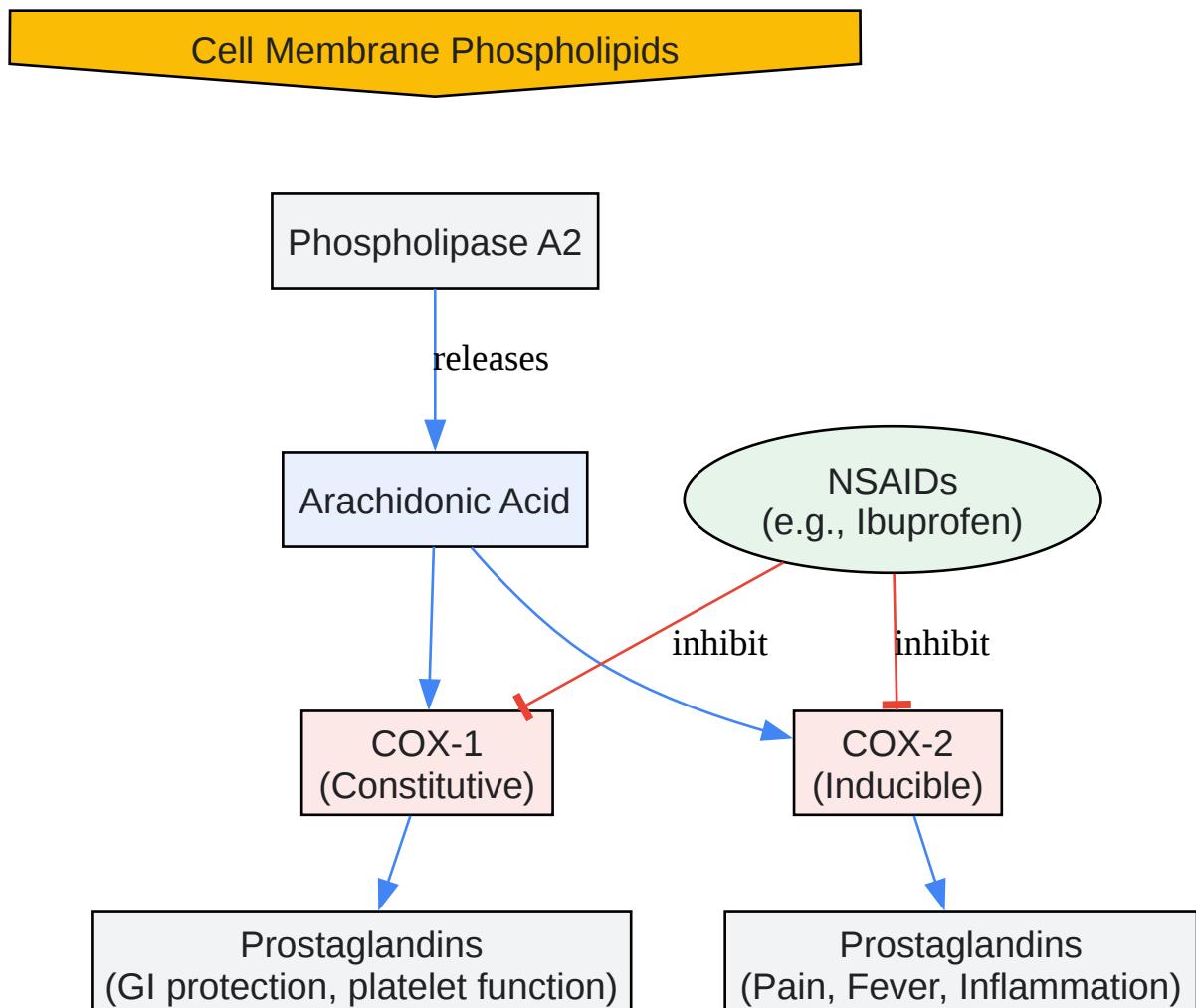
Calculate LD50

Therapeutic Index Calculation

$\text{Therapeutic Index} = \text{LD50} / \text{ED50}$

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Caption: Workflow for Therapeutic Index Determination.

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